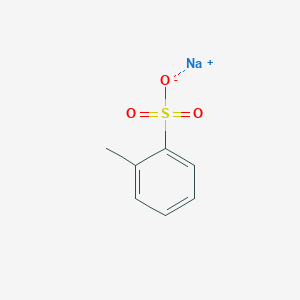

Sodium 2-methylbenzenesulfonate

Overview

Description

Sodium 2-methylbenzenesulfonate is an organic compound with the molecular formula C7H7NaO3S. It is a sodium salt of 2-methylbenzenesulfonic acid and is commonly used in various chemical and industrial applications due to its solubility in water and stability under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-methylbenzenesulfonate can be synthesized through the sulfonation of toluene followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the 2-position of the toluene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where toluene is reacted with sulfur trioxide in the presence of a catalyst. The resulting 2-methylbenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and drying processes to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfonic acids or aldehydes.

Reduction Reactions: The sulfonate group can be reduced under specific conditions to form sulfinate derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products:

Substitution: Formation of alkylated or aminated benzenesulfonates.

Oxidation: Production of sulfonic acids or aldehydes.

Reduction: Generation of sulfinate derivatives.

Scientific Research Applications

Sodium 2-methylbenzenesulfonate has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and sulfonamides.

Biology: Employed in biochemical assays and as a surfactant in protein purification processes.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of sodium 2-methylbenzenesulfonate involves its interaction with various molecular targets depending on the application. In organic synthesis, it acts as a nucleophile or electrophile in substitution reactions. In biological systems, it can interact with proteins and enzymes, altering their activity and stability. The sulfonate group is known to enhance the solubility and stability of compounds, making it a valuable additive in various formulations .

Comparison with Similar Compounds

Sodium dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.

Sodium p-toluenesulfonate: Similar structure but with the sulfonate group at the para position.

Sodium benzenesulfonate: Lacks the methyl group, making it less hydrophobic.

Uniqueness: Sodium 2-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2-position enhances its hydrophobicity and reactivity compared to other benzenesulfonates. This makes it particularly useful in applications requiring specific solubility and stability characteristics .

Biological Activity

Sodium 2-methylbenzenesulfonate (CAS Number: 15046-75-0) is a sulfonic acid derivative that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and industrial chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

This compound is synthesized through the sulfonation of toluene, typically using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The process involves neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions must be controlled to ensure selective formation at the 2-position of the aromatic ring .

Synthetic Route:

- Reactants: Toluene, sulfur trioxide (SO₃), sodium hydroxide (NaOH).

- Process:

- Sulfonation of toluene.

- Neutralization with NaOH.

- Purification through crystallization.

Biological Applications

This compound exhibits several biological activities that make it useful in various applications:

- Biochemical Assays: It is widely employed as a surfactant in protein purification processes, enhancing the solubility and stability of proteins during extraction and analysis .

- Drug Delivery Systems: The compound has been investigated for its potential in drug delivery due to its ability to enhance the solubility of hydrophobic drugs, thereby improving their bioavailability .

- Stabilizing Agent: In pharmaceutical formulations, it acts as a stabilizing agent, ensuring the efficacy and shelf-life of active ingredients .

The mechanism of action for this compound varies based on its application:

- In organic synthesis, it functions as a nucleophile or electrophile in substitution reactions.

- In biological systems, it interacts with proteins and enzymes, potentially altering their activity and stability. The sulfonate group enhances the solubility of compounds, making it valuable in various formulations .

Toxicological Profile

Research indicates that this compound is not carcinogenic in rodents, with no observed adverse effects at doses up to 727 mg/kg body weight per day . However, at high concentrations (>1667 µg/mL), it has been reported to exhibit clastogenic effects without metabolic activation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Protein Interaction Studies: In biochemical assays, this compound was shown to enhance the solubility of various proteins, facilitating their purification and characterization. This property is crucial for structural biology studies where protein integrity is paramount .

- Drug Formulation Research: A study demonstrated that formulations containing this compound significantly improved the solubility of poorly soluble drugs, leading to enhanced therapeutic efficacy in vivo .

- Microbial Studies: Research indicated that this compound could modify microbial membranes, increasing permeability and potentially enhancing antimicrobial activity against certain pathogens .

Summary Table of Biological Activities

Properties

IUPAC Name |

sodium;2-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXKEBRMSFJMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044553 | |

| Record name | Sodium 2-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15046-75-0 | |

| Record name | Sodium 2-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 2-METHYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z8U8D5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.